molecular formula C28H53N7O8 B1354043 Ser-Leu-Ile-Gly-Lys-Val CAS No. 202933-49-1

Ser-Leu-Ile-Gly-Lys-Val

Cat. No. B1354043
CAS RN: 202933-49-1
M. Wt: 615.8 g/mol
InChI Key: NTQVODZUQIATFS-WAUHAFJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ser-Leu-Ile-Gly-Lys-Val” is a potent inhibitor of the enzyme soybean trypsin . It is also a selective proteinase-activated receptor 2 (PAR2)-activating peptide corresponding to the tethered ligand sequence of human PAR2 . PAR2 is activated by a synthetic peptide that is exposed after the trypsin cleavage of the amino terminus .


Synthesis Analysis

The synthesis of peptides like “Ser-Leu-Ile-Gly-Lys-Val” involves the formation of peptide bonds between the amino acids. This process requires the protection of certain amino and carboxyl groups during the synthesis to avoid the formation of complex mixtures . The synthesis also involves the activation of specific carboxyl functions to form the desired amide bond .


Molecular Structure Analysis

The molecular structure of “Ser-Leu-Ile-Gly-Lys-Val” is determined by the sequence of its amino acids and the peptide bonds that link them together. The peptide bonds are planar and usually trans-configured . The peptide’s primary structure refers to the pattern of its covalent bonds .


Chemical Reactions Analysis

The chemical reactions involving “Ser-Leu-Ile-Gly-Lys-Val” are primarily related to its role as a proteinase-activated receptor 2 (PAR2) activating peptide . The peptide is exposed after the trypsin cleavage of the amino terminus, activating PAR2 .

Scientific Research Applications

Antimicrobial Peptides

  • The Alyteserins : A study on the skin secretions of the midwife toad Alytes obstetricans identified antimicrobial peptides, including alyteserin-2a (Ile-Leu-Gly-Lys-Leu-Leu-Ser-Thr-Ala-Ala-Gly-Leu-Leu-Ser-Asn-Leu.NH2) and others, showing growth inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus. These peptides may represent a component of the animal's system of innate immunity (Conlon et al., 2009).

Protein Structure Studies

  • Adenylate Kinase from Skeletal Muscle : Research on the amino acid composition and structure of porcine muscle adenylate kinase revealed sequences including the Ser-Leu-Ile-Gly-Lys-Val motif. Such studies enhance our understanding of protein structure and function (Heil et al., 1974).
  • Alpha-Helical Structure in Peptides : A study using a host-guest system of synthetic peptides explored the role of amino acid side chains in stabilizing alpha-helix structure. The research provided insights into the molecular forces influencing protein structures (Lyu et al., 1990).

Biochemical Studies

  • Tachykinins from Octopus Vulgaris : Novel tachykinins, including one with a sequence similar to Ser-Leu-Ile-Gly-Lys-Val, were isolated from the octopus's posterior salivary gland, indicating potential roles in venomous substance secretion and prey capture (Kanda et al., 2003).
  • Histidine Decarboxylase Study : Research on the beta chain of histidine decarboxylase from Lactobacillus 30a revealed amino acid sequences, contributing to understanding enzyme structure and function (Vaaler et al., 1982).

Mechanism of Action

The mechanism of action of “Ser-Leu-Ile-Gly-Lys-Val” involves its role as a PAR2-activating peptide. After the trypsin cleavage of the amino terminus, the peptide activates PAR2, leading to an increase in cytosolic calcium ion concentration .

Its empirical formula is C28H54N8O7, and its molecular weight is 614.78 .

Safety and Hazards

The peptide “Ser-Leu-Ile-Gly-Lys-Val” is for research and development use only. It is not intended for drug, household, or other uses. It is recommended to consult the Material Safety Data Sheet (MSDS) for information regarding hazards and safe handling practices .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)/t17-,18-,19-,20-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQVODZUQIATFS-WAUHAFJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ser-Leu-Ile-Gly-Lys-Val

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 2
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 3
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 4
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 5
Ser-Leu-Ile-Gly-Lys-Val
Reactant of Route 6
Ser-Leu-Ile-Gly-Lys-Val

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.